![molecular formula C14H8N4O2 B13230418 6-(3-Cyanophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13230418.png)
6-(3-Cyanophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Cyanophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring, with a cyanophenyl group and a carboxylic acid group attached. The presence of nitrogen atoms in the triazole ring contributes to its significant biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Cyanophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid can be achieved through various methods. One notable method involves a catalyst-free, additive-free, and eco-friendly approach under microwave conditions. This method utilizes enaminonitriles and benzohydrazides, undergoing a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . The reaction is performed at 140°C in a microwave medium, resulting in an 89% yield within 3 hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the microwave-mediated synthesis method suggests potential for industrial application. The eco-friendly nature of this method, along with its high yield and short reaction time, makes it a promising candidate for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-(3-Cyanophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazolopyridine core.
Substitution: The compound can undergo substitution reactions, particularly at the cyanophenyl group, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can introduce new functional groups, resulting in a variety of substituted triazolopyridine derivatives.
Scientific Research Applications
6-(3-Cyanophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-(3-Cyanophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound acts as an inverse agonist for RORγt, inhibiting its activity and thereby modulating immune responses . It also inhibits enzymes like PHD-1, JAK1, and JAK2, which are involved in various signaling pathways related to inflammation, cell proliferation, and survival .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-(3-Cyanophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid include other triazolopyridine derivatives, such as:
1,2,4-Triazolo[1,5-a]pyrimidines: These compounds share a similar triazole ring fused to a pyrimidine ring and exhibit comparable biological activities.
1,2,4-Triazolo[1,5-a]pyridines: Other derivatives with different substituents on the triazolopyridine core also exhibit similar properties.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the cyanophenyl group and the carboxylic acid group contributes to its versatility in various applications, making it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C14H8N4O2 |
|---|---|
Molecular Weight |
264.24 g/mol |
IUPAC Name |
6-(3-cyanophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid |
InChI |
InChI=1S/C14H8N4O2/c15-6-9-2-1-3-10(4-9)11-5-12(14(19)20)13-16-8-17-18(13)7-11/h1-5,7-8H,(H,19,20) |
InChI Key |
QGAFHZOOSXTYOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CN3C(=NC=N3)C(=C2)C(=O)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Chloromethoxy)-2-fluorophenyl]ethan-1-one](/img/structure/B13230335.png)
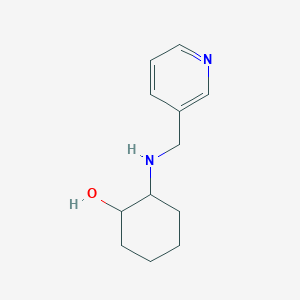
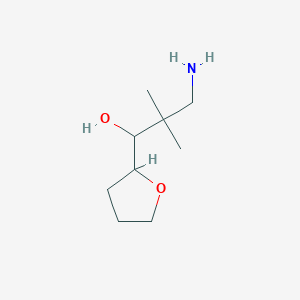
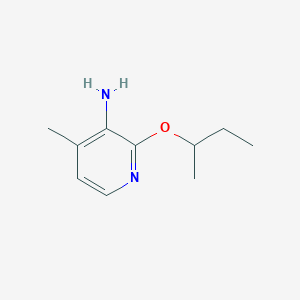
amine](/img/structure/B13230368.png)
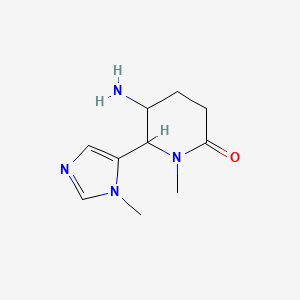
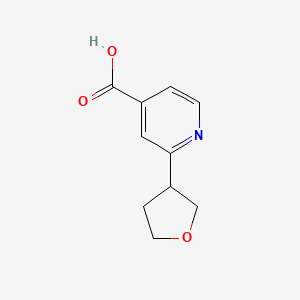

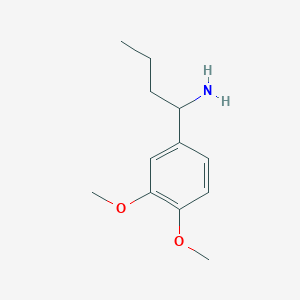

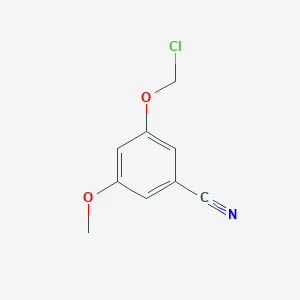
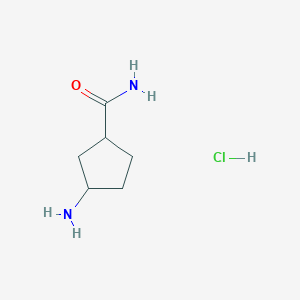
![Methyl 3-cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B13230425.png)
![2-{8-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid](/img/structure/B13230430.png)
